2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide
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Overview
Description
2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-5-chloropyridine, which is then subjected to a series of reactions to introduce the oxazole and carboxamide groups. Key steps may include:
Halogenation: Introduction of bromine and chlorine to the pyridine ring.
Oxazole Formation: Cyclization reactions to form the oxazole ring.
Amidation: Coupling reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex amide or ester compounds.
Scientific Research Applications
2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It can be used in the development of pesticides and herbicides.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-chloropyridine: A simpler analog that lacks the oxazole and carboxamide groups.
4-fluorophenyl oxazole: A compound with a similar oxazole ring but different substituents.
N-(2-ethyl)pyridine-4-carboxamide: A compound with a similar carboxamide group but different substituents.
Uniqueness
2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide is unique due to its combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClFN3O2/c18-15-7-13(14(19)8-22-15)16(24)21-6-5-12-9-25-17(23-12)10-1-3-11(20)4-2-10/h1-4,7-9H,5-6H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAMTGHNSKYIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCNC(=O)C3=CC(=NC=C3Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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